4-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide
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Overview
Description
4-(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H21N7O3S and its molecular weight is 439.49. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has identified derivatives of benzenesulfonamides exhibiting significant antimicrobial properties. Desai, Makwana, and Senta (2016) synthesized a series of compounds demonstrating in vitro antimicrobial activity against several strains of microbes, including Staphylococcus aureus and Escherichia coli. These compounds are characterized by their heterocyclic structures and have been explored for their potential in treating microbial infections Desai, Makwana, & Senta, 2016.
Antineoplastic Applications
Flumatinib, a compound structurally related to the aforementioned chemical, is under investigation for its antineoplastic properties, specifically in the treatment of chronic myelogenous leukemia (CML). Gong et al. (2010) conducted a study to identify the metabolites of flumatinib in CML patients, finding that the parent drug was the main form recovered, suggesting its stability and potential efficacy in treatment. This research contributes to understanding the metabolic pathways of flumatinib in humans, a crucial step in drug development Gong, Chen, Deng, & Zhong, 2010.
Receptor Antagonism
Esteve et al. (2006) explored compounds as potent A2B adenosine receptor antagonists, with applications in treating diseases like asthma and chronic obstructive pulmonary disease (COPD). Their study identified compounds with high affinity and selectivity for the A2B receptor, offering a basis for developing new therapeutic agents Esteve, Nueda, Díaz, Beleta, Cárdenas, Lozoya, Cadavid, Loza, Ryder, & Vidal, 2006.
Antitumor Activity
A series of benzenesulfonamides incorporating 1,3,5-triazine motifs have been investigated for their antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profiles, which are relevant in the context of cancer research and the development of treatments for neurodegenerative diseases. Lolak et al. (2020) found that these compounds displayed moderate antioxidant activity and significant inhibitory potency against enzymes relevant to Alzheimer's and Parkinson's diseases Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020.
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factors, which are important for the development and function of several cell types.
Mode of Action
The compound interacts with its target, the tyrosine kinases, by binding to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This interaction inhibits the activity of the tyrosine kinases, thereby affecting the modulation of growth factors.
Properties
IUPAC Name |
4-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazine-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3S/c21-31(29,30)16-6-4-15(5-7-16)20(28)27-11-9-26(10-12-27)19-13-18(23-14-24-19)25-17-3-1-2-8-22-17/h1-8,13-14H,9-12H2,(H2,21,29,30)(H,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDVGBDKBCDVRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.